molecular formula C8H13N3OS B12105826 2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B12105826
M. Wt: 199.28 g/mol
InChI Key: WNCFYVAHRZXVLP-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s cytotoxic properties may be due to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H13N3OS/c1-5(2)6(9)7(12)11-8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,10,11,12)

InChI Key

WNCFYVAHRZXVLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CS1)N

Origin of Product

United States

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